9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine
Overview
Description
9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine is a heterocyclic compound with the molecular formula C9H10BrNO. It is characterized by a seven-membered ring containing both nitrogen and oxygen atoms, with a bromine atom attached to the benzene ring.
Mechanism of Action
Target of Action
The primary targets of 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Biochemical Pathways
Related compounds have been shown to undergo electrophilic aromatic substitution , which could potentially affect various biochemical pathways.
Pharmacokinetics
The compound’s molecular weight of 22809 suggests that it may have favorable absorption and distribution characteristics.
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, its stability and efficacy could be affected by temperature, as it is recommended to be stored at 2-8°C .
Biochemical Analysis
Biochemical Properties
9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with angiotensin-converting enzyme inhibitors, which are crucial in regulating blood pressure . The nature of these interactions often involves binding to specific sites on the enzymes, leading to inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in the inflammatory response, thereby impacting cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. Additionally, it can alter gene expression by interacting with transcription factors or other regulatory proteins . These interactions lead to changes in cellular processes and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions (2-8°C) and can maintain its activity over extended periods . Its degradation products may have different biochemical properties and effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while at higher doses, it can cause toxic or adverse effects. For instance, high doses have been associated with hepatotoxicity and nephrotoxicity in animal studies . Understanding the dosage effects is crucial for determining the safe and effective use of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . The compound’s metabolism may also produce active metabolites that contribute to its overall biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these processes is essential for elucidating the compound’s overall effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it exerts its activity . The localization can impact the compound’s function and effectiveness in biochemical reactions.
Preparation Methods
The synthesis of 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-(bromomethyl)aziridines with o-aminobenzenethiol in the presence of potassium carbonate, leading to the formation of the desired benzoxazepine ring . Industrial production methods may involve similar cyclization reactions, optimized for higher yields and purity.
Chemical Reactions Analysis
9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include potassium carbonate for substitution reactions and various oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: It is used in studies to understand its interactions with various biological molecules and pathways.
Comparison with Similar Compounds
9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine can be compared with other similar compounds, such as:
9-Bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine: This compound has a similar core structure but differs in the functional groups attached to the ring.
3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one:
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
IUPAC Name |
9-bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-7-3-1-4-8-9(7)12-6-2-5-11-8/h1,3-4,11H,2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLNUGPHNXHFER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C(=CC=C2)Br)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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